molecular formula C13H14N2O B14217819 1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile CAS No. 570396-92-8

1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile

Cat. No.: B14217819
CAS No.: 570396-92-8
M. Wt: 214.26 g/mol
InChI Key: OUAGSWIIPGNRAZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

570396-92-8

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carbonitrile

InChI

InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,16H,6-7,9-10H2

InChI Key

OUAGSWIIPGNRAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1C#N)O)CC2=CC=CC=C2

Origin of Product

United States

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